4-chloro-3-nitro-1,5-naphthyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-chloro-3-nitro-1,5-naphthyridine” is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry because many of them exhibit a variety of biological activities . The first derivative of the cyclic naphthyridine system was obtained in 1893 .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives has been covered in various studies over the last 18 years . For instance, chlorination with POCl3 of the 1,5-naphthyridine-4(1 H)-one generated by thermal decarboxylation of 1,5-naphthyridinyl carboxylic acid afforded 4-chloro 1,5-naphthyridine .Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .Safety and Hazards

The safety data sheet for “4-chloro-1,5-naphthyridine” advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用機序

Target of Action

1,5-naphthyridine derivatives, a class to which this compound belongs, are known to exhibit a variety of biological activities . They interact with various biological targets, but the specific targets for 4-chloro-3-nitro-1,5-naphthyridine remain to be identified.

Mode of Action

It’s known that alkyl halides can react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

1,5-naphthyridine derivatives are known to exhibit a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Given the biological activities exhibited by 1,5-naphthyridine derivatives , it can be inferred that this compound may have significant effects at the molecular and cellular levels.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-3-nitro-1,5-naphthyridine involves the nitration of 4-chloro-1,5-naphthyridine followed by reduction of the nitro group to an amino group.", "Starting Materials": [ "4-chloro-1,5-naphthyridine", "Nitric acid", "Sulfuric acid", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "4-chloro-1,5-naphthyridine is nitrated using a mixture of nitric acid and sulfuric acid to yield 4-chloro-3-nitro-1,5-naphthyridine.", "The nitro group in 4-chloro-3-nitro-1,5-naphthyridine is then reduced to an amino group using hydrogen gas and palladium on carbon as a catalyst." ] } | |

CAS番号 |

85967-19-7 |

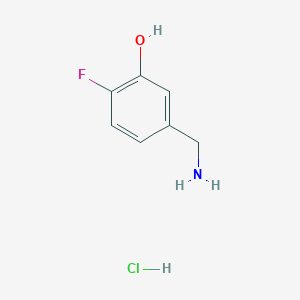

分子式 |

C8H4ClN3O2 |

分子量 |

209.6 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。